molecular formula C7H15N3O B1519718 2-(Pyrrolidin-1-yl)propanehydrazide CAS No. 1087614-09-2

2-(Pyrrolidin-1-yl)propanehydrazide

Cat. No. B1519718
CAS RN: 1087614-09-2
M. Wt: 157.21 g/mol
InChI Key: QDKJIJTVXUGOPA-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)propanehydrazide” is a chemical compound with the formula C7H15N3O . It is related to the class of compounds known as pyrrolidines, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of “2-(Pyrrolidin-1-yl)propanehydrazide” involves the reaction of ethyl 2-(pyrrolidin-1-yl)propanoate with 80% hydrazine hydrate in ethanol, which is then heated at reflux overnight . The reaction mixture is then concentrated to give the desired product .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-yl)propanehydrazide” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Pharmaceutical Research and Drug Development

2-(1-Pyrrolidinyl)propanohydrazide, due to its pyrrolidine scaffold, is a valuable compound in pharmaceutical research. The pyrrolidine ring is a common feature in many biologically active compounds, offering a versatile framework for the development of new medications . This compound can be used to synthesize novel derivatives with potential therapeutic effects. For instance, it can be modified to create inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2), which are enzymes involved in DNA damage repair processes .

Chemical Synthesis of Heterocyclic Compounds

The pyrrolidine ring present in 2-(1-Pyrrolidinyl)propanohydrazide is a fundamental structure in heterocyclic chemistry. Researchers can use this compound as a starting material to construct complex heterocyclic systems that are prevalent in many natural products and synthetic pharmaceuticals .

Material Science

In material science, 2-(1-Pyrrolidinyl)propanohydrazide can be utilized to synthesize polymers with unique properties. Its incorporation into polymer chains can potentially enhance the flexibility, durability, and chemical resistance of materials, making it a subject of interest for developing advanced materials .

Biochemistry and Enzymology

This compound’s ability to interact with enzymes makes it a candidate for studying enzyme inhibition and activation. It can serve as a scaffold for designing enzyme inhibitors or activators, providing insights into enzyme mechanisms and aiding in the discovery of new biochemical pathways .

Neuroscience Research

The pyrrolidine moiety is often found in compounds that exhibit neurological activity. As such, 2-(1-Pyrrolidinyl)propanohydrazide could be used in neuroscience research to develop new agents that target neurological pathways or receptors .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of 2-(1-Pyrrolidinyl)propanohydrazide can be explored for their potential use as pesticides or herbicides. The structural flexibility of the pyrrolidine ring allows for the creation of compounds that may interact with specific biological targets in pests or weeds .

Analytical Chemistry

Due to its defined structure and reactivity, 2-(1-Pyrrolidinyl)propanohydrazide can be used as a standard or reference compound in analytical methods. It can help in the calibration of instruments or in the development of new analytical techniques .

Environmental Science

Research into the environmental fate of pyrrolidine derivatives, including 2-(1-Pyrrolidinyl)propanohydrazide, is crucial. It can provide valuable information on the biodegradation and potential environmental impacts of these compounds, which is essential for assessing their ecological safety .

properties

IUPAC Name

2-pyrrolidin-1-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-6(7(11)9-8)10-4-2-3-5-10/h6H,2-5,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKJIJTVXUGOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656746
Record name 2-(Pyrrolidin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)propanehydrazide

CAS RN

1087614-09-2
Record name 2-(Pyrrolidin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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